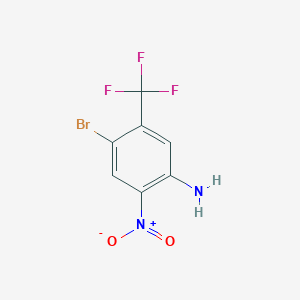

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

The compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical of interest in various fields of research, particularly in the synthesis of liquid crystalline materials, agrochemical intermediates, and paramagnetic heterocycles. It is related to a family of brominated anilines that have been studied for their unique properties and potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated anilines has been explored in several studies. For instance, a homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines was prepared to investigate their liquid crystalline properties, which are influenced by the presence of a bromine atom in the propyloxy side chain . Another study improved the synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, achieving a high yield and purity, which is an important agrochemical intermediate . Additionally, the synthesis of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was reported, with its crystal structure characterized by X-ray diffraction . These studies demonstrate the diverse synthetic routes and the importance of brominated anilines in various applications.

Molecular Structure Analysis

The molecular structure of brominated anilines has been characterized in some studies. For example, the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline was determined, showing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . The dihedral angles between the two aromatic rings in these molecules were found to be significantly different, which could affect their physical properties and reactivity.

Chemical Reactions Analysis

Brominated anilines are versatile synthons for the synthesis of various chemical structures. One study used 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals for the synthesis of new paramagnetic heterocycles, demonstrating the reactivity of brominated anilines in creating complex molecules with potential applications in material science . Another study synthesized all-para-brominated oligo(N-phenyl-m-aniline)s, which were then oxidized into high-spin cationic states, indicating the potential for creating materials with unique electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are closely related to their molecular structure. The study on the homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed that the thermal behavior and mesomorphic properties are significantly influenced by the molecular structure, particularly the phase transition temperatures and anisotropic change . The presence of the bromine atom was found to alter the mesomorphic properties, which is crucial for the design of liquid crystalline materials.

Applications De Recherche Scientifique

-

Application in Pharmaceutical Research

-

Application in Agrochemical Research

- Summary of Application : Trifluoromethylpyridines, which could potentially be synthesized from 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, have been used as a key structural motif in active agrochemical ingredients .

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, suggesting that they have been found to be effective in protecting crops from pests .

-

Preparation of Dibromotrifluoromethylbenzene

-

Preparation of Iodotrifluoromethylbenzene

-

Preparation of 2,5-dibromo-(trifluoromethyl)benzene

-

Preparation of 5-bromo-2-iodo-(trifluoromethyl)benzene

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTYWQVWAJBPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470756 | |

| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-5-(trifluoromethyl)aniline | |

CAS RN |

683241-86-3 | |

| Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)